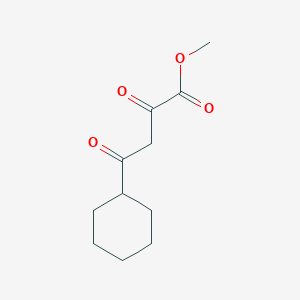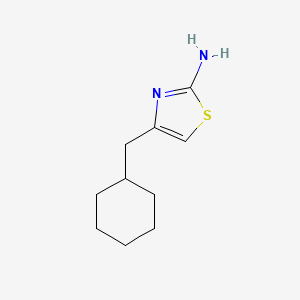
3-(3-Chloro-4-fluorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluorophenyl)piperidine is a chemical compound that belongs to the class of phenylpiperidines. It is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorophenyl group.
Métodos De Preparación
The synthesis of 3-(3-Chloro-4-fluorophenyl)piperidine typically involves the reaction of 3-chloro-4-fluoroaniline with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3-(3-Chloro-4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents like ethanol or toluene. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted phenylpiperidines .
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-fluorophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .
Comparación Con Compuestos Similares
3-(3-Chloro-4-fluorophenyl)piperidine can be compared with other phenylpiperidine derivatives, such as:
1-(3-Chloro-4-fluorophenyl)piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.
3-Chloro-4-fluorophenylpiperazine: Another phenylpiperazine derivative with similar substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and binding properties .
Propiedades
Número CAS |
1044768-68-4 |
|---|---|
Fórmula molecular |
C11H13ClFN |
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
3-(3-chloro-4-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-6-8(3-4-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
Clave InChI |
CTYSRALMWGTHAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)




![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)


![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)





